

# Benchmarking Pegunigalsidase-Alfa Against Novel Fabry Disease Therapies: A Comparative Guide

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Fabry disease, a rare X-linked lysosomal storage disorder, results from a deficiency of the  $\alpha$ -galactosidase A ( $\alpha$ -Gal A) enzyme, leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the multi-systemic pathology of the disease, primarily affecting the kidneys, heart, and nervous system. For decades, enzyme replacement therapy (ERT) has been the cornerstone of treatment. However, the therapeutic landscape is rapidly evolving with the advent of novel therapies designed to address the limitations of traditional ERTs. This guide provides an objective comparison of **pegunigalsidase-alfa**, a next-generation ERT, with other emerging therapeutic strategies, supported by available experimental data.

### Therapeutic Approaches in Fabry Disease

The management of Fabry disease has expanded beyond conventional ERTs to include substrate reduction therapies (SRTs) and the promise of gene therapy. Each approach utilizes a distinct mechanism to counteract the effects of α-Gal A deficiency.

Enzyme Replacement Therapy (ERT): This approach involves the intravenous infusion of a recombinant human α-Gal A enzyme to supplement the deficient endogenous enzyme.
 Pegunigalsidase-alfa (Elfabrio®) is a PEGylated form of recombinant α-galactosidase A



designed to have a longer plasma half-life compared to first-generation ERTs like agalsidase beta (Fabrazyme®).[1]

- Substrate Reduction Therapy (SRT): SRTs aim to decrease the production of Gb3 and other accumulating substrates, thereby reducing the burden on the deficient enzyme. These are orally administered small molecules. Venglustat and lucerastat are investigational SRTs that inhibit glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.
- Chaperone Therapy: This approach uses small molecules that bind to and stabilize misfolded but still partially functional forms of the α-Gal A enzyme, facilitating its proper trafficking to the lysosome. Migalastat (Galafold®) is an approved oral pharmacological chaperone for patients with amenable GLA mutations.
- Gene Therapy: The goal of gene therapy is to provide a long-lasting or potentially curative treatment by introducing a functional copy of the GLA gene, enabling the patient's own cells to produce the α-Gal A enzyme. Isaralgagene civaparvovec (ST-920) and 4D-310 are investigational gene therapies utilizing adeno-associated virus (AAV) vectors to deliver the GLA gene.[2][3]

### **Comparative Efficacy and Safety Data**

The following tables summarize key quantitative data from clinical trials of **pegunigalsidase-alfa** and comparator therapies. Direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations, duration, and endpoints.

### **Table 1: Renal Efficacy Data**



Therapy (Trial)	Patient Population	Treatment Duration	Primary Renal Endpoint	Results
Pegunigalsidase- alfa (BALANCE) [4][5][6]	Adults with Fabry disease and deteriorating renal function, previously on agalsidase beta	2 years	Non-inferiority in the median annualized eGFR slope vs. agalsidase beta	Non-inferiority met. Difference in median eGFR slopes: -0.36 mL/min/1.73 m²/year.
Pegunigalsidase- alfa (BRIDGE)[7]	Adults with Fabry disease previously treated with agalsidase alfa	1 year	Change in mean annualized eGFR slope	Improvement from -5.90 mL/min/1.73 m² at baseline to - 1.19 mL/min/1.73 m² on pegunigalsidase- alfa.
Agalsidase beta (Phase 3 Extension)[8]	Adult patients with Fabry disease	30-36 months	Mean estimated GFR	Remained stable.
Lucerastat (MODIFY Extension)[9]	Adults with Fabry disease	Up to 2 years	Mean annualized eGFR decline	-2.75 mL/min/1.73m² per year (compared to -3.55 mL/min/1.73m² per year pre- study).
Migalastat (ATTRACT)[10] [11]	Adults with Fabry disease and amenable mutations, previously on ERT	18 months	Comparability of annualized eGFR change vs. ERT	Met pre-specified criteria for demonstrating comparability.



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Isaralgagene	Adults with Fabry	>12 months	Annualized	annualized
civaparvovec (STAAR)[12][13]	disease	>12 IIIOI1ti15	eGFR slope	eGFR slope
				observed.

**Table 2: Biomarker and Cardiac Data** 

Therapy (Trial)	Patient Population	Treatment Duration	Key Biomarker/Car diac Endpoints	Results
Pegunigalsidase- alfa (BRIDGE)	Adults with Fabry disease previously treated with agalsidase alfa	1 year	Plasma lyso-Gb3 reduction	31.5% average reduction.
Agalsidase beta (Phase 2)[14]	Adults with Fabry disease	6 months	Plasma Gb3 decrease	Mean decrease of 4.01 ± 1.29 μg/mL.
Lucerastat (MODIFY)[9][15]	Adults with Fabry disease	6 months	Plasma Gb3 reduction	~50% reduction vs. 12% increase in placebo group.
Migalastat (FACETS)[10]	ERT-naïve adults with Fabry disease and amenable mutations	6 months	Plasma lyso-Gb3 change	Data suggests no beneficial effect on this biomarker.
Isaralgagene civaparvovec (STAAR)[12]	Adults with Fabry disease	>12 months	Plasma lyso-Gb3 reduction	Substantial drop in naïve/pseudonaïve patients.
4D-310 (INGLAXA-1 & 2) [16][17]	Adults with Fabry disease cardiomyopathy	>12 months	Cardiac function (global longitudinal strain)	Stable or improved in 5 evaluable patients.



**Table 3: Safety and Tolerability** 

Therapy	Common Adverse Events	Serious Adverse Events/Key Safety Information
Pegunigalsidase-alfa	Infusion-associated reactions, nasopharyngitis, headache, diarrhea, fatigue, nausea, back pain, pain in extremity, sinusitis.[18]	Hypersensitivity reactions including anaphylaxis.[18]
Agalsidase beta	Infusion-associated reactions, chills, fever, headache, nausea, vomiting.	Serious infusion-associated reactions, hypersensitivity.
Lucerastat	Hot flushes, flatulence, vertigo, hyponatremia, cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding.[8]	Generally well-tolerated in clinical trials.
Venglustat	Not yet fully characterized in large-scale Fabry disease trials.	Ongoing Phase 3 trials will provide more comprehensive safety data.
Migalastat	Headache, nasopharyngitis. [10]	Generally well-tolerated.
Isaralgagene civaparvovec	Pyrexia, headache, viral infections, fatigue, nasopharyngitis.[12][19]	Generally well-tolerated in the Phase 1/2 STAAR study.
4D-310	Not fully characterized.	Cases of atypical hemolytic uremic syndrome (aHUS) reported, leading to a clinical hold and protocol amendment to include an immunosuppressive regimen.  [20]



### **Experimental Protocols**

Detailed methodologies for key clinical trials are crucial for the critical evaluation of therapeutic candidates. Below are summarized protocols for pivotal studies.

# Pegunigalsidase-alfa: The BALANCE Study (NCT02795676)

- Study Design: A Phase 3, randomized, double-blind, active-controlled, parallel-group study. [4][6]
- Objective: To assess the non-inferiority of **pegunigalsidase-alfa** to agalsidase beta in adult patients with Fabry disease and deteriorating renal function.[4][6]
- Patient Population: 77 adult patients with a confirmed diagnosis of Fabry disease who had been receiving agalsidase beta for at least one year and had an annualized estimated glomerular filtration rate (eGFR) slope more negative than -2 mL/min/1.73 m²/year.[5]
- Intervention: Patients were randomized in a 2:1 ratio to receive either 1 mg/kg of pegunigalsidase-alfa or 1 mg/kg of agalsidase beta intravenously every two weeks for 24 months.[3][4][6]
- Primary Efficacy Endpoint: The primary endpoint was the median annualized eGFR slope.
   Non-inferiority was to be concluded if the lower bound of the 95% confidence interval for the difference in medians was greater than -3.0 mL/min/1.73 m²/year.[4]
- Secondary Endpoints: Included changes in plasma lyso-Gb3 concentrations and safety assessments.[4]

### **Lucerastat: The MODIFY Study (NCT03425539)**

- Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[15][21]
- Objective: To evaluate the efficacy and safety of lucerastat oral monotherapy in adult patients with Fabry disease.[15][21]



- Patient Population: 118 adult patients with a genetically confirmed diagnosis of Fabry disease and FD-specific neuropathic pain.[21]
- Intervention: Patients were randomized in a 2:1 ratio to receive either oral lucerastat (1000 mg twice daily) or placebo for 6 months.[9][21]
- Primary Efficacy Endpoint: The primary endpoint was the effect on neuropathic pain, measured using a patient-reported outcome tool.[15][21]
- Secondary Endpoints: Included changes in gastrointestinal symptoms, Fabry disease biomarkers (plasma Gb3), safety, and tolerability.[21]

### **Venglustat: The PERIDOT Study (NCT05206773)**

- Study Design: A Phase 3, international, multicenter, randomized, double-blind, placebocontrolled study.[22][23][24]
- Objective: To characterize the efficacy and safety of venglustat on neuropathic and abdominal pain in patients with Fabry disease.[24]
- Patient Population: Approximately 114 adult and adolescent (≥16 years) patients with Fabry disease who are treatment-naïve or untreated for at least 6 months. [22]
- Intervention: Patients are randomized in a 1:1 ratio to receive either venglustat (15 mg) or placebo orally once daily for 12 months.[22]
- Primary Efficacy Endpoint: The primary endpoint is the change from baseline in neuropathic and abdominal pain as measured by the Fabry Disease Patient-Reported Outcome (FD-PRO) instrument.[23]
- Secondary Endpoints: Include changes in plasma lyso-GL-3, frequency of rescue pain medication use, and safety.[24]

# Isaralgagene civaparvovec (ST-920): The STAAR Study (NCT04046224)



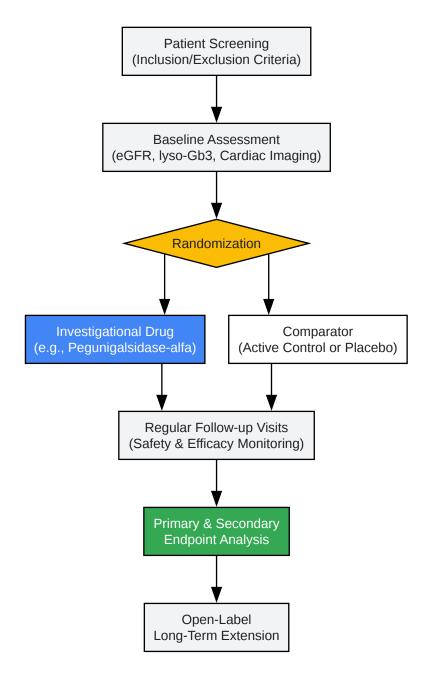
- Study Design: A Phase 1/2, global, open-label, single-dose, dose-ranging, multicenter clinical study.[12][13][18][19]
- Objective: To evaluate the safety and tolerability of ascending doses of isaralgagene civaparvovec.
- Patient Population: Adult patients with a confirmed diagnosis of Fabry disease.
- Intervention: A single intravenous infusion of isaralgagene civaparvovec at ascending doses.
   [19]
- Primary Endpoint: Safety and tolerability.[12]
- Secondary Endpoints: α-Gal A activity, plasma lyso-Gb3 levels, eGFR slope, and quality of life.[12]

# Visualizing the Landscape of Fabry Disease Therapies

The following diagrams illustrate the mechanisms of action of the different therapeutic modalities and a sample experimental workflow.

Caption: Mechanisms of action for novel Fabry disease therapies.





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Caption: Generalized workflow for a randomized controlled trial in Fabry disease.

### Conclusion

The therapeutic landscape for Fabry disease is undergoing a significant transformation, moving beyond traditional ERTs to a new era of innovative treatments. **Pegunigalsidase-alfa**, with its modified pharmacokinetic profile, has demonstrated non-inferiority to an established ERT in preserving renal function. Concurrently, oral substrate reduction therapies and gene therapies



are showing promise in clinical development, each with a unique mechanism of action and potential to address unmet needs in the Fabry patient population. The choice of therapy will increasingly depend on a patient's specific genetic mutation, clinical presentation, and lifestyle considerations. Continued research and head-to-head comparative studies will be essential to fully elucidate the relative benefits and long-term outcomes of these novel therapeutic strategies.

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